Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone
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Description
Furan-3-yl(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a chemical compound that has been studied extensively for its potential in scientific research applications. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
Scientific Research Applications
Photochemical Synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles
A photochemical methodology has been developed for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, highlighting the potential of furan derivatives in creating complex heterocyclic compounds useful in various scientific applications. This method demonstrates the versatility of furan compounds in synthesizing fluorinated heterocycles, which are valuable in medicinal chemistry and materials science (Buscemi et al., 2001).
Aza-Piancatelli Rearrangement for Cyclopentenone Synthesis
The furan-2-yl(phenyl)methanol derivatives undergo a smooth aza-Piancatelli rearrangement, showcasing the utility of furan derivatives in synthesizing trans-4,5-disubstituted cyclopentenone derivatives. This chemical transformation underscores the synthetic versatility of furan compounds in organic synthesis, contributing to the development of new pharmaceuticals and materials (Reddy et al., 2012).
Biological Evaluation of Pyrazoline Derivatives
Furan derivatives have been used to synthesize novel pyrazoline compounds, evaluated for their anti-inflammatory and antibacterial activities. This research illustrates the potential of furan-based compounds in the development of new therapeutic agents, demonstrating the importance of furan derivatives in medicinal chemistry (Ravula et al., 2016).
In Vitro Protein Tyrosine Kinase Inhibitory Activity
A series of furan-2-yl(phenyl)methanone derivatives were synthesized and evaluated for their in vitro protein tyrosine kinase inhibitory activity. This study contributes to the ongoing search for new anticancer agents, highlighting the potential pharmaceutical applications of furan derivatives (Zheng et al., 2011).
properties
IUPAC Name |
furan-3-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-19-17(24-20-12)16-10-21(18(22)14-7-8-23-11-14)9-15(16)13-5-3-2-4-6-13/h2-8,11,15-16H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCRRJWTCSRYLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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